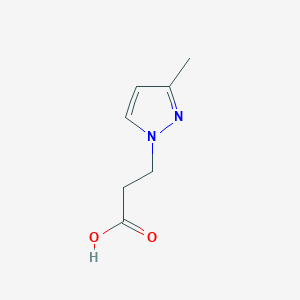

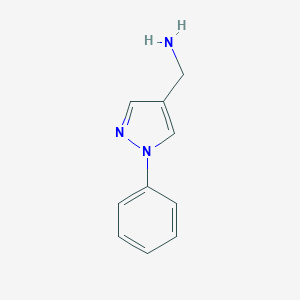

![molecular formula C20H14F3N3O2 B187830 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester CAS No. 679830-65-0](/img/structure/B187830.png)

5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

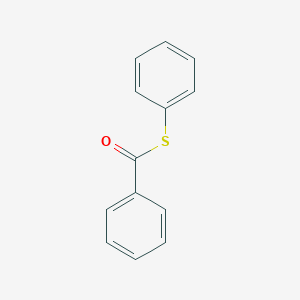

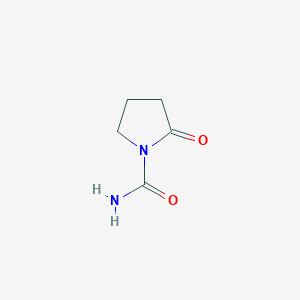

“5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C20H14F3N3O2. It is also known by several synonyms, including AKOS B016178, VITAS-BB TBB008523, and ART-CHEM-BB B016178 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H10F3N3O2/c19-18(20,21)15-8-14(23-16-13(17(25)26)9-22-24(15)16)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,25,26) . This code provides a textual representation of the compound’s molecular structure.Mécanisme D'action

Target of Action

The primary target of this compound, also known as PHTPP, is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being ERα. These receptors play crucial roles in various physiological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

PHTPP acts as a full antagonist for ERβ, meaning it binds to this receptor and inhibits its action . It has a 36-fold selectivity for ERβ over ERα, allowing it to specifically block the actions of ERβ without significantly affecting ERα .

Biochemical Pathways

Upon binding to ERβ, PHTPP can influence several biochemical pathways. For instance, it has been shown to block the hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) . This suggests that PHTPP may have effects on energy homeostasis and glucose metabolism.

Pharmacokinetics

The compound’s chemical properties, such as its molecular weight and structure, can provide some insights into its potential pharmacokinetic behavior .

Result of Action

The molecular and cellular effects of PHTPP’s action are largely dependent on the context in which ERβ is expressed. For example, in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ, PHTPP significantly enhanced cell growth . This suggests that blocking ERβ can have pro-proliferative effects in certain cancer types .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of '5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester' can be achieved through a multi-step reaction sequence.", "Starting Materials": [ "2-naphthol", "ethyl trifluoroacetate", "4,6-dichloropyrimidine", "sodium hydride", "ethyl 2-oxo-4-phenylbutyrate", "acetic anhydride", "hydrazine hydrate", "sodium hydroxide", "ethyl chloroformate", "triethylamine", "glacial acetic acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 5-naphthalen-2-yl-1,3-dihydro-pyrazole-4-carbaldehyde", "a. Dissolve 2-naphthol (10 g) in acetic anhydride (50 mL) and heat the mixture at 100°C for 6 hours.", "b. Cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).", "c. Collect the solid product by filtration and wash it with water.", "d. Dissolve the obtained product in glacial acetic acid (50 mL) and add sodium bicarbonate (10 g) to it.", "e. Filter the mixture and collect the solid product by filtration. This product is 5-naphthalen-2-yl-1,3-dihydro-pyrazole-4-carbaldehyde.", "Step 2: Synthesis of 5-naphthalen-2-yl-1,3-dihydro-pyrazole-4-carboxylic acid ethyl ester", "a. Dissolve 5-naphthalen-2-yl-1,3-dihydro-pyrazole-4-carbaldehyde (5 g) in ethanol (50 mL) and add sodium hydride (0.5 g) to it.", "b. Add ethyl 2-oxo-4-phenylbutyrate (6.5 g) to the reaction mixture and heat it at 80°C for 6 hours.", "c. Cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).", "d. Collect the solid product by filtration and wash it with water.", "e. Dissolve the obtained product in a mixture of hydrazine hydrate (10 mL) and ethanol (50 mL) and heat it at 80°C for 6 hours.", "f. Cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).", "g. Collect the solid product by filtration and wash it with water.", "h. Dissolve the obtained product in a mixture of sodium hydroxide (10 g) and ethanol (50 mL) and heat it at 80°C for 6 hours.", "i. Cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).", "j. Collect the solid product by filtration and wash it with water.", "k. Dissolve the obtained product in ethyl chloroformate (10 mL) and add triethylamine (5 mL) to it.", "l. Heat the reaction mixture at 80°C for 6 hours.", "m. Cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).", "n. Collect the solid product by filtration and wash it with water.", "o. Dissolve the obtained product in ethanol (50 mL) and add sodium bicarbonate (10 g) to it.", "p. Filter the mixture and collect the solid product by filtration. This product is 5-naphthalen-2-yl-1,3-dihydro-pyrazole-4-carboxylic acid ethyl ester.", "Step 3: Synthesis of 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester", "a. Dissolve 5-naphthalen-2-yl-1,3-dihydro-pyrazole-4-carboxylic acid ethyl ester (1 g) and 4,6-dichloropyrimidine (1.2 g) in ethanol (20 mL).", "b. Add sodium bicarbonate (0.5 g) to the reaction mixture and heat it at 80°C for 6 hours.", "c. Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).", "d. Collect the solid product by filtration and wash it with water.", "e. Dissolve the obtained product in ethanol (10 mL) and add ethyl trifluoroacetate (1.5 g) to it.", "f. Heat the reaction mixture at 80°C for 6 hours.", "g. Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).", "h. Collect the solid product by filtration and wash it with water. This product is 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester." ] } | |

Numéro CAS |

679830-65-0 |

Nom du produit |

5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester |

Formule moléculaire |

C20H14F3N3O2 |

Poids moléculaire |

385.3 g/mol |

Nom IUPAC |

ethyl 5-naphthalen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |

InChI |

InChI=1S/C20H14F3N3O2/c1-2-28-19(27)15-11-24-26-17(20(21,22)23)10-16(25-18(15)26)14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,2H2,1H3 |

Clé InChI |

VDLKMBVSFAPMGS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC4=CC=CC=C4C=C3 |

SMILES canonique |

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC4=CC=CC=C4C=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)